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Compound of Interest

Compound Name:
4-Chloro-3',5'-

dimethylbenzophenone

CAS No.: 844885-03-6

Cat. No.: B1349882 Get Quote

Executive Summary
4-Chloro-3',5'-dimethylbenzophenone (CAS: 844885-03-6) represents a "privileged scaffold"

in both pharmaceutical synthesis and polymer engineering. Its industrial value is derived from

its dual-functionality:

Electrophilic Aryl Chloride: A handle for Palladium-catalyzed cross-coupling (Suzuki,

Buchwald-Hartwig), essential for diversifying drug libraries.

Photoactive Diaryl Ketone: A Type II photoinitiator core capable of hydrogen abstraction,

used in UV-curable coatings and high-performance photopolymers.

This guide provides validated protocols for the synthesis, functionalization, and formulation of

this compound, bridging the gap between raw chemical synthesis and high-value application.
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Property Specification

IUPAC Name (4-chlorophenyl)(3,5-dimethylphenyl)methanone

CAS Number 844885-03-6

Molecular Formula C₁₅H₁₃ClO

Molecular Weight 244.72 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in Toluene, DCM, THF; Insoluble in

Water

Key Functional Groups

Aryl Chloride (

-position), Diaryl Ketone, Methyl (

-positions)

Protocol A: Scalable Synthesis (Friedel-Crafts
Acylation)
Objective: Produce high-purity (>98%) 4-Chloro-3',5'-dimethylbenzophenone on a multi-

gram scale. Mechanism: Electrophilic aromatic substitution.[1][2] The 3,5-dimethyl substitution

on the benzene ring activates the substrate, directing the acyl group to the para position

(sterically favored) or ortho position relative to the methyls. However, due to symmetry in m-

xylene, the primary product is the desired benzophenone.

Reagents
Substrate:m-Xylene (1,3-Dimethylbenzene) [Excess as solvent/reactant]

Acylating Agent: 4-Chlorobenzoyl chloride (1.0 equiv)

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.1 equiv)

Quench: Ice water / Conc. HCl
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Step-by-Step Methodology
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser,

pressure-equalizing addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a

caustic scrubber (NaOH trap) to neutralize HCl gas.

Catalyst Suspension: Charge the flask with AlCl₃ (14.6 g, 110 mmol) and Dichloromethane

(DCM, 100 mL). Cool to 0–5°C using an ice bath.

Acyl Chloride Addition: Dissolve 4-Chlorobenzoyl chloride (17.5 g, 100 mmol) in 20 mL DCM.

Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Observation: The

mixture will turn yellow/orange as the acylium ion complex forms.

Substrate Addition: Add ** m-Xylene (11.6 g, 110 mmol)** dropwise, maintaining the internal

temperature below 10°C to prevent isomerization.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2

hours. If TLC indicates incomplete conversion, heat to reflux (40°C) for 1 hour.

Quench: Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 20

mL conc. HCl. Caution: Exothermic reaction.

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

Combine organics, wash with saturated NaHCO₃ (to remove acid) and Brine. Dry over

anhydrous MgSO₄.

Purification: Concentrate via rotary evaporation. Recrystallize the crude solid from hot

Ethanol/Hexane (1:4) to yield off-white crystals.

Target Yield: 85–92% Validation:

H NMR (CDCl₃):

2.35 (s, 6H, Ar-CH₃), 7.20 (s, 1H), 7.45 (d, 2H), 7.75 (d, 2H).
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Application: Synthesis of CNS-active agents or kinase inhibitors. The chloro-group is replaced

with a secondary amine. Challenge: Aryl chlorides are less reactive than bromides/iodides.

Specialized phosphine ligands are required.

Reagents
Substrate: 4-Chloro-3',5'-dimethylbenzophenone (1.0 equiv)

Nucleophile: Morpholine (or target amine) (1.2 equiv)

Catalyst: Pd₂(dba)₃ (2 mol%)

Ligand: XPhos or BINAP (4 mol%)

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology
Inert Environment: In a glovebox or under strict Schlenk conditions, charge a reaction vial

with the Substrate (244 mg, 1 mmol), Pd₂(dba)₃ (18 mg), XPhos (19 mg), and NaOtBu (144

mg).

Solvation: Add Toluene (5 mL) and Morpholine (105 µL). Seal the vial with a crimp

cap/septum.

Reaction: Heat the block to 100°C for 12–18 hours.

Note: The solution typically turns dark red/brown (active Pd cycle).

Monitoring: Check TLC (20% EtOAc in Hexane). The starting material spot (high R

) should disappear, replaced by a fluorescent amine product.

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with

EtOAc.

Purification: Flash column chromatography (Silica gel, Gradient 0

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1349882?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


30% EtOAc/Hexane).

Protocol C: UV-Curing Formulation (Materials
Science)
Application: Use as a Type II Photoinitiator for UV-curable inks or wood coatings. Mechanism:

The benzophenone derivative (in excited triplet state) abstracts a hydrogen from a co-initiator

(amine), generating radicals that initiate polymerization of acrylates.

Formulation Table
Component Function Weight %

Epoxy Acrylate Oligomer Backbone Resin 45%

TPGDA (Tripropylene glycol

diacrylate)
Reactive Diluent 40%

4-Chloro-3',5'-

dimethylbenzophenone
Photoinitiator 4%

MDEA (N-

Methyldiethanolamine)
Co-initiator (Synergist) 6%

Tego Glide 410 Leveling Agent 0.5%

Testing Protocol
Mixing: Dissolve the benzophenone derivative in TPGDA at 40°C until clear. Add the

oligomer and amine synergist. Mix under high shear (2000 rpm) for 10 mins.

Application: Draw down a 12-micron film on a Leneta opacity chart.

Curing: Pass under a Medium Pressure Mercury Lamp (300 W/in) at a conveyor speed of 20

m/min.

Assessment:

Tack-Free Time: Touch test immediately after exit.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Resistance: MEK (Methyl Ethyl Ketone) double rubs. Target >200 rubs.

Visualization of Workflows
Diagram 1: Synthetic & Application Pathways
This diagram illustrates the divergent utility of the scaffold: from raw synthesis to final drug or

polymer application.
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Caption: Divergent synthesis workflow transforming raw aromatics into pharmaceutical actives

or crosslinked polymers.

Diagram 2: Type II Photoinitiation Mechanism
This diagram details the specific mechanism when used in Protocol C.
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Caption: Mechanism of Type II photoinitiation involving hydrogen abstraction from an amine

synergist.[3]

Safety & Handling (E-E-A-T)
Hazard Classification: Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3.

Handling: The Friedel-Crafts synthesis involves Aluminum Chloride, which reacts violently

with water to release HCl gas. All glassware must be oven-dried.

Waste: Palladium catalysts (Protocol B) are heavy metals and must be segregated for

reclamation.
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Storage: Store the benzophenone derivative in amber vials at room temperature. It is stable

but light-sensitive over long durations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1349882#industrial-applications-of-4-chloro-3-5-
dimethylbenzophenone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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